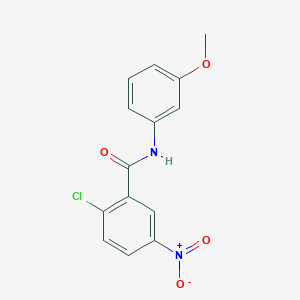![molecular formula C16H15ClN2O2S B5701667 N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by researchers at the University of California, San Diego. Since then, CPTH2 has been used in various studies to investigate the role of different proteins and enzymes in various biological processes.
Mécanisme D'action
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide acts as an inhibitor of the histone acetyltransferase, p300/CBP. It binds to the catalytic domain of the enzyme, preventing it from acetylating histones and other proteins. This leads to changes in gene expression, which can have various biological effects.
Biochemical and Physiological Effects:
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been shown to have various biochemical and physiological effects in different biological systems. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide in lab experiments is its specificity for p300/CBP. This allows researchers to study the effects of inhibiting this particular enzyme without affecting other histone acetyltransferases. However, one limitation of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide is its relatively low potency, which can make it difficult to achieve complete inhibition of p300/CBP.
Orientations Futures
There are several future directions for research involving N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide. One area of interest is the development of more potent inhibitors of p300/CBP. Another area of interest is the investigation of the role of p300/CBP in different biological processes, such as neurodegenerative diseases and immune system function. Additionally, the use of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide in combination with other drugs or therapies could be explored to enhance its effectiveness in treating various diseases.
Méthodes De Synthèse
The synthesis of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide involves several steps, including the reaction of 2-chloroaniline with carbon disulfide to form the corresponding dithiocarbamate. This is then reacted with 4-ethoxybenzoyl chloride to form the final product, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide.
Applications De Recherche Scientifique
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been used in various scientific research studies to investigate the role of different proteins and enzymes in various biological processes. For example, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has been shown to inhibit the activity of the histone acetyltransferase, p300/CBP, which is involved in the regulation of gene expression. N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide has also been used to study the role of the protein, Hsp90, in cancer cells.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-2-21-12-9-7-11(8-10-12)15(20)19-16(22)18-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBYXIAQNDHWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5701605.png)
![3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5701615.png)
![2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5701623.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)
![4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)
![N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5701653.png)
![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)



![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)